molecular formula C18H17N3O3S B2762915 Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate CAS No. 851987-31-0

Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate

Cat. No. B2762915
CAS RN: 851987-31-0
M. Wt: 355.41
InChI Key: DHQRIHPBKHRWEU-UHFFFAOYSA-N
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Description

“Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . This compound is part of the class of organic compounds known as benzothiazoles . Benzothiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring in the molecule contains sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are influenced by the substituents on the thiazole ring . For instance, the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3 H pyrazol-3-one at lower temperature has been reported .

Scientific Research Applications

Crystal Engineering and Phase Transitions

Johnstone et al. (2010) investigated the unusual crystallization of a compound related to Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate, highlighting the impact of high pressure on inducing phase transitions in high-Z' structures. This study demonstrates the significance of pressure as a tool in crystal engineering, offering insights into how molecular conformations and crystal packing can be manipulated under different conditions (Johnstone et al., 2010).

Anticancer Activity

Research by Waghmare et al. (2013) on the synthesis and in-vitro anticancer activity of novel heterocycles related to Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate underscores the compound's potential against various cancer lines. This study showcases the ability of such compounds to exhibit significant in-vitro anticancer activity, opening avenues for further investigation into their therapeutic applications (Waghmare et al., 2013).

Corrosion Inhibition

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel, demonstrating how these compounds, including those structurally related to Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate, can provide effective protection against steel corrosion in acidic environments. This research highlights the potential of such derivatives in enhancing the durability and lifespan of metal structures and components (Hu et al., 2016).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with groups related to Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate. Their study provided valuable insights into the potential of these derivatives as Type II photosensitizers in photodynamic therapy, a promising approach for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of derivatives that include the core structure of Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate, examining their antibacterial and antifungal activities. Their findings suggest that these compounds have promising antimicrobial properties, which could be leveraged in the development of new antimicrobial agents (Ghorab et al., 2017).

Future Directions

The future directions in the research of benzothiazole derivatives, including “Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate”, involve the design and structure–activity relationship of bioactive molecules . Researchers are working on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

properties

IUPAC Name

methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)25-18(19-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQRIHPBKHRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate

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